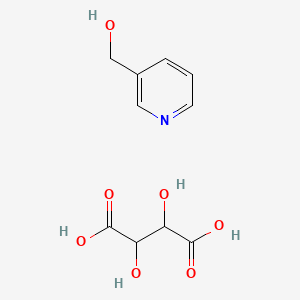

3-Pyridinemethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

what is nicotinyl alcohol used for

Synthesis and Analytical Protocol

For researchers, a key reaction is the oxidation of nicotinyl alcohol to nicotinic acid. The protocol below details a modern electrochemical method suitable for continuous processing.

- Experimental Objective: To oxidize nicotinyl alcohol to nicotinic acid using a heterogeneous nickel oxyhydroxide (NiOOH) catalyst in an electrochemical flow system [1].

- Key Advantages: This method avoids homogeneous catalysts, simplifies downstream purification, minimizes process mass intensity, and is amenable to continuous manufacturing [1].

Electrochemical oxidation workflow for converting nicotinyl alcohol to nicotinic acid.

Recent Research and Derivative Development

Recent patent activity indicates that nicotinyl alcohol serves as a valuable chemical scaffold for developing new therapeutic agents.

- Novel Ether Derivatives: A 2022 patent (US10975049B2) discloses novel nicotinyl alcohol ether derivatives. These compounds are investigated for treating serious diseases by targeting the B7-H1 antigen [2].

- Therapeutic Targets: The specified claims include using these derivatives for treating various cancers, such as breast cancer and lung cancer [2]. This highlights a modern research direction moving beyond the compound's traditional vascular uses.

Clinical and Pharmacological Details

Mechanism of Action Pathway

The vasodilatory effect of nicotinyl alcohol involves a direct action on blood vessels, as illustrated below.

Proposed signaling pathway for nicotinyl alcohol-induced vasodilation.

Pharmacokinetics and Safety

While comprehensive pharmacokinetic data (absorption, distribution, metabolism, excretion) is limited in the searched literature, available clinical information is summarized below.

| Parameter | Details |

|---|---|

| Common Side Effects | Cutaneous flushing (face/upper thorax), warmth, redness; generally mild and transient [3] [4]. |

| Other Adverse Reactions | Dizziness, headache, gastrointestinal disturbances (nausea, diarrhea) [4]. |

| Important Contraindications | History of peptic ulcers, liver disease, gout; known allergy to niacin or related compounds [4]. |

| Drug Interactions | May potentiate hypotensive effects of antihypertensive drugs. Concurrent use with statins may increase risk of myopathy. Can heighten bleeding risk with anticoagulants/antiplatelet drugs [4]. |

| Special Populations | Safety in pregnant or breastfeeding women is not fully established; consult healthcare provider [4]. |

Status and Future Directions

- Regulatory Status: Nicotinyl alcohol is identified as an approved and experimental drug in chemical databases, though it is not widely used in current mainstream therapy [5] [6].

- Research Trajectory: The primary research focus has shifted from direct clinical use of the parent compound to its role as:

References

- 1. Article Electrochemical Oxidation of Alcohols Using Nickel ... [sciencedirect.com]

- 2. Nicotinyl alcohol ether derivative, preparation method ... [patents.google.com]

- 3. Nicotinyl alcohol [en.wikipedia.org]

- 4. What is Nicotinyl Alcohol used for? [synapse.patsnap.com]

- 5. Nicotinyl alcohol: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. NICOTINYL ALCOHOL (PD003176, MVQVNTPHUGQQHK ... [probes-drugs.org]

3-Pyridinemethanol solubility in water and organic solvents

Physical Properties and Solubility of 3-Pyridinemethanol

The table below summarizes the key physical properties of this compound relevant to its solubility and handling [1] [2] [3].

| Property | Value / Description | Source / Context |

|---|---|---|

| Molecular Formula | C₆H₇NO | [1] [2] [3] |

| Molecular Weight | 109.13 g/mol | [1] [2] [3] |

| Appearance | Clear, light yellow to yellow liquid | [1] [4] |

| Density | 1.124 g/mL at 25°C | [1] [4] |

| Melting Point | -7 °C | [1] |

| Boiling Point | 154 °C at 28 mmHg | [1] [4] |

| Water Solubility | Soluble / Fully miscible (1000 mg/L) | [1] [3] |

| DMSO Solubility | 100 mg/mL (916.34 mM) | [2] |

| pH (100g/L H₂O) | 7-8 | [1] |

| log P | -0.11 at 25°C | [1] |

| Refractive Index | n20/D 1.545 | [4] |

The data indicates that this compound is highly soluble in water and also readily soluble in DMSO. The negative value for its log P (partition coefficient) suggests that it is more hydrophilic than lipophilic, which aligns with its good water solubility [1]. One supplier notes it is "fully miscible" in water, confirming its high solubility [3].

Experimental Protocols and Research Context

While a detailed, step-by-step solubility assay was not found, the search results describe its use in specific experimental contexts, particularly in synthesis and catalysis.

Protocol for Selective Photocatalytic Oxidation

A research article outlines a method for the selective oxidation of this compound to Vitamin B3 (nicotinic acid) using a TiO₂/graphene-like photocatalyst [5]. Below is a workflow diagram of this experimental process.

Experimental workflow for photocatalytic oxidation of this compound [5].

Key Experimental Details:

- Reaction Medium: The process is conducted in an aqueous solution at room temperature, highlighting the compound's stability and usability in water [5].

- Special Conditions: The system is de-aerated by purging with an inert gas (like nitrogen) to limit the production of non-selective hydroxyl radicals and improve the selectivity of the oxidation [5].

- Catalyst System: Cu(II) ions (e.g., from copper sulfate) are used as an electron acceptor instead of oxygen. The Cu(II) is reduced to Cu(0) during the reaction and can be re-oxidized for reuse by blowing air into the solution after the reaction is complete, functioning as a co-catalyst [5].

Protocol for Solution Preparation in Biological Research

For biochemical and pharmaceutical applications, one supplier provides a detailed protocol for preparing stock and working solutions of this compound in DMSO and for in vivo studies [2].

Solution preparation protocols for this compound in biological research [2].

Key Experimental Details:

- Stock Solution: A typical stock solution is prepared at a concentration of 25 mg/mL in DMSO, which is equivalent to 229 mM. This solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for one month to prevent inactivation from repeated freeze-thaw cycles [2].

- Working Solutions: For in vivo studies, several formulations are recommended to ensure solubility and biocompatibility. For example, one protocol involves sequentially adding the DMSO stock to a mixture of PEG300, Tween-80, and saline to achieve a final clear solution of ≥ 2.5 mg/mL [2].

Storage and Handling Guidelines

Proper storage is critical for maintaining the integrity of this chemical.

- Condition: It is hygroscopic (absorbs moisture from the air) [3] [4]. One supplier recommends storing it in an inert atmosphere [1], while another specifies storage at 0-8°C [4].

- Recommendation: For optimal results, store the container tightly closed in a cool, dry place under an inert gas like argon or nitrogen, and protect it from humidity [1] [3].

References

3-Pyridinemethanol safety data sheet and handling

Hazard Identification and Classification

The table below summarizes the hazard classification and corresponding label elements for 3-Pyridinemethanol according to the SDS [1].

| Aspect | Classification |

|---|---|

| GHS Pictogram | N/A (No specific pictogram mentioned) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | | Precautionary Statements | Prevention: P261, P264, P280 Response: P304+P340, P305+P351+P338 Storage: P405 |

Physical and Chemical Properties

The following table lists key physicochemical properties essential for risk assessment and experimental planning [1].

| Property | Value / Description |

|---|---|

| Physical State | Liquid (clear) |

| Color | Clear light yellow |

| Melting Point | 650°C (lit.) |

| Boiling Point | 154°C / 28 mmHg (lit.) |

| Flash Point | 110°C |

| Density | 1.124 g/mL at 25°C (lit.) |

| Solubility | 1000 mg/L |

| pH | 7-8 (100g/L, H₂O, 20°C) |

| Vapor Pressure | 0.00442 mmHg at 25°C |

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields [1].

- Skin Protection: Wear fire/flame-resistant and impervious clothing and chemical impermeable gloves [1].

- Respiratory Protection: Ensure adequate ventilation. If exposure limits are exceeded or irritation occurs, use a full-face respirator [1].

Handling and Storage

- Handling: Handle in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools [1].

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up and apart from foodstuff containers [1].

First Aid and Firefighting Measures

First Aid Procedures [1]

- Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

- Skin Contact: Take off contaminated clothing immediately and wash skin with soap and plenty of water. Consult a doctor.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.

- Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Firefighting

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam [1].

- Hazards: No specific unusual hazards are noted [1].

- Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary [1].

Experimental Workflow for Safe Handling

The diagram below outlines a logical workflow for safely handling this compound in a laboratory setting, integrating the key safety protocols.

Diagram 1: A logical workflow for the safe handling of this compound in a laboratory, from preparation to cleanup.

Summary

This guide synthesizes the critical safety information for this compound. The primary hazards are skin, eye, and respiratory irritation. Key safety measures include using appropriate PPE, working in a well-ventilated area, and following proper storage and first-aid procedures.

References

1H NMR Data Summary for 3-Pyridinemethanol

The following table consolidates experimental chemical shifts (δ) reported for 3-Pyridinemethanol under different conditions [1] [2].

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (89.56 MHz) | Chemical Shift (δ) in DMSO-d₆ (300 MHz) | Proton Description & Notes |

|---|---|---|---|

| H₂ (on Nitrogen) | 8.439 ppm | 8.70 ppm | Proton alpha to the ring nitrogen. |

| H₆ | 8.360 ppm | 8.55 ppm | Proton gamma to the ring nitrogen. |

| H₅ | 7.708 ppm | 7.42 ppm | Proton beta to the ring nitrogen. |

| H₄ | 7.259 ppm | 7.90 ppm | Proton beta to the ring nitrogen. |

| O-H | 5.531 ppm | 5.58 ppm | Alcohol proton, shift varies with concentration and temperature. |

| C-H₂ | 4.67 ppm | 4.69 ppm | Methylene protons of the -CH₂OH group. |

> Note: The proton assignments (H₂, H₄, H₅, H₆) follow the pyridine ring numbering where the carbon attached to the hydroxymethyl group is position 3. The exact assignment can vary between studies, and the data above combines information from different sources [1].

Experimental Protocols for NMR Analysis

For researchers aiming to reproduce or perform NMR characterization, here are the detailed methodologies derived from the literature.

-

- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used.

- Concentration: One study used a concentration of 0.04 mL of the compound in 0.5 mL of CDCl₃ for analysis. Another protocol for analyzing a polystyrene composite involving this compound used CDCl₃ as the solvent for ¹H-NMR on a 400 MHz Bruker AVANCE III NMR spectrophotometer [3].

Computational Methods for Prediction [2]: A 2016 study performed thorough computational analysis using Gaussian 09W software. The geometry of the this compound molecule was optimized, and its NMR properties were calculated using the B3LYP functional method with a 6-311++G(d,p) basis set. These calculations provide a theoretical foundation for the experimental chemical shifts and help in understanding the molecular structure and stability. The study confirmed the existence of different molecular conformers due to the rotation of the O–H bond in the methanol group.

Research Context & Applications

Understanding the broader context of how this compound is used can be valuable for drug development professionals.

- Pharmaceutical Relevance: this compound, also known as Nicotinyl alcohol, is a derivative of heterocyclic aromatic organic compound that is extensively studied due to its presence in many biomedically important compounds. It is used in lipid-lowering drugs and to decrease blood pressure [2].

- Role in Drug Discovery: The this compound structure serves as a key scaffold in medicinal chemistry. For instance, one study designed and synthesized a series of arylpyrid-3-ylmethanones as positive allosteric modulators of α7 nicotinic acetylcholine receptors, which are a target for treating cognitive deficits in schizophrenia and Alzheimer's disease [4].

- Use in Synthetic Chemistry: Recent research (2024) has also explored the use of TiO₂ nanowires as photocatalysts for the selective oxidation of this compound to 3-pyridinemethanal and vitamin B3 in water, highlighting its role as a precursor in synthetic pathways [3].

Visual Guide: Experimental Workflow for NMR Characterization

The diagram below outlines the key steps for the NMR characterization of this compound as described in the research protocols.

References

- 1. This compound(100-55-0) 1H NMR spectrum [chemicalbook.com]

- 2. Conformational stability, molecular structure, vibrational ... [sciencedirect.com]

- 3. TiO 2 nanowires used for selective photocatalytic oxidation ... [link.springer.com]

- 4. Design, Synthesis and Activity of a Series of Arylpyrid-3 ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Photocatalytic Oxidation of 3-Pyridinemethanol to Vitamin B3

Introduction

Vitamin B3 (nicotinic acid or pyridine-3-carboxylic acid) represents an essential pharmaceutical compound with substantial global production exceeding 22,000 tons annually, primarily used for prevention of pellagra disease and alcoholism, as well as management of cholesterol levels and coronary heart disease [1] [2]. The conventional industrial synthesis of vitamin B3 involves ammoxidation of 3-picoline at elevated temperatures (300°C or higher) over vanadium oxide catalysts, presenting significant challenges including harsh operative conditions, flammability concerns, catalyst regeneration issues, and generation of undesirable by-products [1]. These limitations have motivated research into alternative sustainable approaches that operate under milder conditions with reduced environmental impact.

Photocatalytic oxidation of 3-pyridinemethanol (3PM) has emerged as a promising green chemistry alternative to conventional synthetic methods. This approach utilizes light energy to drive selective oxidation reactions in aqueous media at ambient temperature and pressure, significantly reducing energy consumption and avoiding hazardous reagents [1] [2]. Recent advances have demonstrated the feasibility of multiple photocatalytic strategies, including photoelectrocatalysis (PEC) with nanostructured electrodes, platinum-modified titanium dioxide, and metal-free carbon nitride systems, each offering distinct advantages in terms of efficiency, selectivity, and sustainability [1] [3] [2].

This application note provides a comprehensive technical resource for researchers and pharmaceutical development professionals, consolidating experimental protocols, performance data, and practical implementation guidance for the photocatalytic synthesis of vitamin B3 from this compound. The information presented herein aims to facilitate the adoption and optimization of these sustainable methodologies in both research and industrial settings.

Catalytic Systems & Performance Comparison

Three principal catalytic approaches have been developed for the photocatalytic oxidation of this compound to vitamin B3, each with distinct mechanistic characteristics and performance profiles. This section provides a comparative analysis of these systems, highlighting their optimal operational parameters and efficiency metrics.

Photoelectrocatalytic (PEC) System with TiO₂ Nanotubes

The photoelectrocatalytic approach utilizing TiO₂ nanotubes represents a highly efficient methodology that combines heterogeneous photocatalysis with electrocatalysis. This system employs nanotube-structured TiO₂ fabricated on titanium plates via anodic oxidation, creating a photoanode with enhanced surface area and electron transport properties [1]. Under an applied potential, this configuration significantly reduces electron-hole recombination, thereby increasing the availability of photogenerated holes for oxidation reactions. The PEC system demonstrates superior performance compared to purely photocatalytic or electrocatalytic systems, achieving conversions above 15% with vitamin B3 selectivities around 35% under optimized conditions [1]. A particular advantage of this system is its operational flexibility across a broad pH range (2-12), unlike conventional photocatalytic systems which show limited activity under acidic conditions [1].

Platinum-Modified TiO₂ Photocatalysts

Platinum functionalization of TiO₂ photocatalysts creates an effective electron scavenging system that enhances charge separation efficiency. Platinum nanoparticles deposited on TiO₂ surfaces capture photogenerated electrons, thereby inhibiting electron-hole recombination and increasing the number of holes available for oxidation reactions [3]. This system typically employs either commercial or home-prepared TiO₂ substrates modified with acidic or alkaline solutions prior to platinization, which further enhances their photocatalytic activity [3]. The platinized catalysts demonstrate excellent performance under UVA irradiation in aqueous media with air as the oxidant, representing an environmentally benign approach. These systems have shown particular effectiveness in alkaline conditions (pH 12), where selectivities for vitamin B3 up to 45% have been reported [3] [2].

Metal-Free Carbon Nitride Systems

Graphitic carbon nitride (GCN) catalysts offer a sustainable metal-free alternative for vitamin B3 synthesis, addressing concerns regarding metal leaching and sustainability associated with metal-based catalysts [2]. These carbonaceous materials exhibit visible light absorption up to approximately 460 nm, allowing operation under visible LED irradiation, which significantly enhances energy efficiency compared to traditional UV-based systems [2]. Thermal post-treatment under nitrogen atmosphere (GCN-T-N) introduces nitrogen vacancies and creates mid-gap states that enhance oxidative capability while maintaining the metal-free characteristic [2]. The GCN-T-N catalyst has demonstrated exceptional performance in visible light-driven reactions, with complete conversion of this compound and 100% selectivity to vitamin B3 reported in some studies [2]. Additionally, successful immobilization in sodium alginate hydrogel provides a practical strategy for catalyst recovery and reusability [2].

Table 1: Comparative Performance of Catalytic Systems for Vitamin B3 Synthesis

| Catalytic System | Conversion (%) | Vitamin B3 Selectivity (%) | Reaction Conditions | Light Source |

|---|---|---|---|---|

| TiO₂ Nanotubes (PEC) | >15 | ~35 | pH 7, 0.5M Na₂SO₄, 0.7V vs. Ag/AgCl | Fluorescent lamp [1] |

| Pt-Modified TiO₂ | Varies with Pt loading | Up to 45 | pH 12, aqueous solution, air | UVA [3] [2] |

| Metal-Free Carbon Nitride (GCN-T-N) | 100 | 100 | Aqueous solution, O₂ atmosphere | Visible LED [2] |

| Thermal TiO₂ | ~30 | ~87 | Aqueous solution, N₂ atmosphere | High-pressure UV [2] |

Table 2: Optimization Parameters for Photoelectrocatalytic TiO₂ Nanotube System

| Parameter | Optimal Condition | Effect on Performance |

|---|---|---|

| Nanotube Length | Increased length | Higher activity, XRD peak intensity, and photocurrent [1] |

| Applied Potential | 0.7V vs. Ag/AgCl | Activity decreases with lower potential, but 3-pyridinemethanal selectivity increases [1] |

| Na₂SO₄ Concentration | 0.5M | Activity decreases with lower electrolyte concentration [1] |

| Stirring Speed | Higher speed | Increased activity and 3-pyridinemethanal selectivity [1] |

| pH | 7 (PEC), 12 (PC) | PEC operates at pH 2-12, PC preferred in basic medium [1] |

| Atmosphere | N₂ (PEC) | PEC reactions faster in N₂ than O₂ atmosphere [1] |

Reaction Mechanism and Pathway

The photocatalytic oxidation of this compound to vitamin B3 proceeds through a sequential oxidation pathway with 3-pyridinecarboxaldehyde (3PC) as a primary intermediate. Understanding this reaction mechanism is essential for optimizing process conditions and maximizing desired product selectivity.

Primary Oxidation Pathway

The transformation initiates with the photoactivation of the catalyst, generating electron-hole pairs upon irradiation. In TiO₂-based systems, this occurs when photons with energy equal to or greater than the bandgap (3.0-3.2 eV for anatase) excite electrons from the valence band to the conduction band, creating positive holes in the valence band [1] [3]. These photogenerated holes then oxidize hydroxyl ions or water molecules adsorbed on the catalyst surface, producing highly reactive hydroxyl radicals (•OH) [1] [2]. The hydroxyl radicals subsequently attack the this compound molecule, abstracting a hydrogen atom from the alcohol group to form a carbon-centered radical, which is further oxidized to 3-pyridinecarboxaldehyde (3PC) [2]. This aldehyde intermediate then undergoes further oxidation via a similar radical mechanism to cleave the formyl group, ultimately yielding vitamin B3 (pyridine-3-carboxylic acid) [2].

The following diagram illustrates the complete reaction pathway from this compound to vitamin B3:

Diagram 1: Photocatalytic Oxidation Pathway of this compound to Vitamin B3

Catalyst-Specific Mechanisms

The reaction mechanism varies significantly depending on the catalytic system employed. In photoelectrocatalytic systems, an applied external potential drives photogenerated electrons toward the counter electrode, substantially reducing electron-hole recombination and increasing hole availability for oxidation reactions [1]. This system enables operation under both oxidative (O₂) and inert (N₂) atmospheres, with interestingly faster reaction rates observed in N₂ atmospheres, suggesting direct hole oxidation may dominate over hydroxyl radical-mediated pathways in these configurations [1].

In platinized TiO₂ systems, the platinum nanoparticles function as electron sinks, capturing photogenerated electrons and thereby prolonging the lifetime of holes for oxidation reactions [3]. This enhanced charge separation significantly boosts photocatalytic efficiency without altering the fundamental oxidation pathway.

For metal-free carbon nitride systems, the mechanism involves the creation of nitrogen vacancies during thermal treatment, which generate mid-gap states that enhance visible light absorption and charge separation [2]. The defective surface structure of materials like GCN-T-N provides active sites that facilitate the multi-step oxidation while minimizing over-oxidation to undesired by-products.

Experimental Protocols

This section provides detailed methodologies for implementing the photocatalytic oxidation of this compound to vitamin B3, including catalyst synthesis, reaction setup, and analytical procedures.

Catalyst Synthesis Protocols

4.1.1 TiO₂ Nanotube Photoanode Preparation

The TiO₂ nanotube photoanodes are fabricated through anodic oxidation of titanium plates in an organic electrolyte solution [1] [4]:

Surface Preparation: Begin with Ti plates (1.0 mm thickness, 8.0 cm × 5.0 cm). Smooth the surface using successive grits of emery paper (800, 1000, 1200, and 1500). Clean sequentially by sonication in acetone, ethanol, and distilled water (10 minutes each). Chemically etch in a solution containing 4% HF, 31% HNO₃, and 65% H₂O (w/w) for 30 seconds, followed by rinsing with distilled water and drying [1] [4].

Electrolyte Preparation: Prepare an electrolyte solution consisting of ethylene glycol with 2% water (v/v) and 0.3% (w/w) NH₄F [1] [4].

Anodic Oxidation: Assemble a two-electrode system with the prepared Ti plate as anode and carbon felt as cathode. Apply a constant potential of 32-60 V for varying durations (10 minutes to 6 hours) depending on desired nanotube length. Longer times generally produce longer nanotubes with enhanced photocurrent response [1].

Post-treatment: Following anodization, rinse the photoanode thoroughly with distilled water and air dry. For enhanced crystallinity, anneal at 450-500°C for 3 hours in air (heating rate: 3°C min⁻¹) to convert amorphous TiO₂ to the photoactive anatase phase [1].

4.1.2 Platinum-Modified TiO₂ Catalyst Synthesis

Platinization of TiO₂ substrates enhances charge separation and photocatalytic activity [3]:

- Start with commercial TiO₂ (e.g., Degussa P25) or home-prepared TiO₂ substrates.

- For acid/base modification, treat TiO₂ with either HNO₃ (pH 1-2) or NaOH (pH 12-13) solutions for 1-2 hours, followed by filtration and washing.

- For platinum deposition, employ photodeposition or chemical reduction methods. For photodeposition, suspend TiO₂ in an aqueous methanol solution (10% v/v) containing chloroplatinic acid (H₂PtCl₆). Irradiate with UV light for 2-4 hours while stirring. Platinum ions are reduced to metallic nanoparticles on the TiO₂ surface.

- Recover the catalyst by filtration or centrifugation, wash with distilled water, and dry at 80°C for 12 hours.

4.1.3 Metal-Free Carbon Nitride Synthesis

Graphitic carbon nitride (GCN) catalysts provide a metal-free alternative with visible light responsiveness [2]:

- Bulk GCN Preparation: Place dicyandiamide in a covered alumina crucible and heat to 550°C for 4 hours using a heating rate of 5°C min⁻¹. Allow natural cooling to room temperature. Grind the resulting yellow solid to a fine powder.

- Thermal Post-treatment (GCN-T): Heat bulk GCN to 500°C for 2 hours under static air atmosphere to produce exfoliated layers with increased surface area.

- Nitrogen-Treated GCN (GCN-T-N): Subject bulk GCN to thermal treatment at 500°C for 2 hours under continuous nitrogen flow to create nitrogen vacancies and enhance optical properties.

- Immobilization in Hydrogel: For easier catalyst recovery, immobilize GCN-T-N (100 mg) in sodium alginate hydrogel beads by dissolving sodium alginate (4% w/v) in water, dispersing catalyst, and dripping the mixture into a CaCl₂ solution (2% w/v) to form gel beads.

Reaction Setup and Procedure

4.2.1 Photoelectrocatalytic Oxidation

The photoelectrocatalytic system requires specialized electrochemical integration [1]:

- Reactor Configuration: Use a three-electrode system with the TiO₂ nanotube photoanode as working electrode, Pt mesh or wire as counter electrode, and Ag/AgCl as reference electrode. Employ a quartz reactor to allow UV light penetration.

- Reaction Mixture: Prepare an aqueous solution containing 0.5-1.0 mM this compound and 0.1-0.5 M Na₂SO₄ as supporting electrolyte. Adjust pH to 7.0 using phosphate buffer unless studying pH effects.

- Applied Potential: Apply 0.7 V vs. Ag/AgCl to the working electrode using a potentiostat.

- Irradiation: Use a 300-400 W fluorescent lamp or specific wavelength LED source positioned 10-15 cm from the reactor. Maintain constant stirring at 300-500 rpm.

- Sampling: Withdraw aliquots at regular intervals for analysis. Total reaction time typically ranges from 3-6 hours depending on catalyst activity.

4.2.2 Heterogeneous Photocatalytic Oxidation

For conventional photocatalytic reactions without applied potential [3] [2]:

- Reactor Setup: Use a cylindrical borosilicate glass reactor with water circulation jacket to maintain temperature at 25°C.

- Reaction Mixture: Add catalyst (0.5-1.0 g L⁻¹) to an aqueous solution of this compound (0.5-1.0 mM). Adjust pH as required (typically pH 12 for Pt-TiO₂ systems).

- Aeration: Maintain continuous air or oxygen bubbling at 50-100 mL min⁻¹ to ensure oxygen saturation.

- Irradiation: Use appropriate light sources: UVA (315-400 nm) for TiO₂-based systems or visible LEDs (λ > 400 nm) for carbon nitride catalysts.

- Sampling: Withdraw samples at scheduled intervals, immediately filter through 0.22 μm membranes to remove catalyst particles, and analyze.

Analytical Methods and Characterization

Comprehensive analysis of both catalysts and reaction products ensures accurate performance evaluation:

Catalyst Characterization:

- XRD: Determine crystal phase and crystallite size using X-ray diffraction with Cu Kα radiation.

- SEM/TEM: Analyze morphology and nanostructure by scanning/transmission electron microscopy.

- BET Surface Area: Measure specific surface area using N₂ adsorption-desorption isotherms.

- UV-Vis DRS: Determine band gap energy from diffuse reflectance spectra.

- XPS: Analyze surface composition and chemical states.

Reaction Monitoring:

- HPLC: Employ reverse-phase HPLC with UV detector (λ = 260 nm) for quantifying this compound, 3-pyridinecarboxaldehyde, and vitamin B3. Use C18 column with water-acetonitrile mobile phase (70:30 to 50:50 gradient).

- GC-MS: Confirm product identity by gas chromatography-mass spectrometry after derivatization if necessary.

- TOC Analysis: Monitor total organic carbon to assess potential mineralization and calculate carbon balance.

The following workflow diagram illustrates the complete experimental procedure for the photoelectrocatalytic system:

Diagram 2: Experimental Workflow for Photoelectrocatalytic Vitamin B3 Synthesis

Application Considerations

Optimization Strategies

Maximizing conversion and selectivity requires careful optimization of multiple parameters:

pH Optimization: The optimal pH varies significantly between systems. PEC operates effectively across a broad pH range (2-12), with maximum vitamin B3 selectivity at neutral pH [1]. Conventional photocatalytic systems generally perform better in basic conditions (pH 12) [3]. Avoid highly acidic conditions for Pt-TiO₂ systems as they exhibit reduced activity.

Oxygen Control: Reaction atmosphere profoundly impacts performance. PEC systems show enhanced rates under N₂ atmosphere, while conventional photocatalytic systems require oxygen as an electron acceptor [1]. Optimize oxygen flow rate or pressure to balance oxidation efficiency with minimizing over-oxidation.

Mass Transfer Considerations: Increasing stirring speed (300-500 rpm) enhances both reaction rate and aldehyde selectivity by improving reactant access to catalyst surfaces and promoting product desorption [1]. For immobilized catalyst systems, ensure adequate mixing to overcome diffusion limitations.

Light Intensity and Wavelength: Higher light intensities generally increase reaction rates but may decrease selectivity due to secondary reactions. Match light source to catalyst absorption characteristics: UV sources (300-400 nm) for TiO₂ systems, visible light (400-460 nm) for carbon nitride catalysts [2].

Comparative Performance Analysis

The selection of appropriate catalytic systems depends on specific application requirements:

Efficiency Metrics: The metal-free carbon nitride system demonstrates superior performance with reported 100% conversion and 100% selectivity under optimal conditions [2]. The PEC TiO₂ nanotube system offers intermediate conversion (>15%) with good selectivity (~35%), while Pt-TiO₂ systems provide variable performance dependent on platinum loading and substrate characteristics [1] [3].

Energy Considerations: Carbon nitride systems operating under visible LED irradiation offer significant energy advantages over UV-based systems [2]. PEC systems consume electrical energy but achieve higher rates than purely photocatalytic approaches with similar catalysts [1].

Sustainability Assessment: Metal-free carbon nitride catalysts address concerns about metal leaching and environmental impact [2]. PEC and Pt-TiO₂ systems utilize precious metals or metal oxides but may offer longer operational stability in continuous systems.

Scale-up Considerations

Implementation at larger scales presents several technical challenges:

Catalyst Immobilization: For continuous operation, immobilized catalyst systems such as TiO₂ nanotube arrays on Ti plates or GCN-T-N in alginate hydrogel beads facilitate catalyst recovery and reuse [1] [2].

Reactor Design: For PEC systems, ensure uniform irradiation of electrode surfaces and controlled fluid dynamics. For slurry systems, implement efficient catalyst separation using cross-flow filtration or sedimentation.

Process Intensification: Consider combining photoreactors with membrane separation units for continuous product removal, potentially shifting equilibrium toward desired products and minimizing secondary reactions.

Conclusion

The photocatalytic oxidation of this compound to vitamin B3 represents a sustainable alternative to conventional high-temperature industrial processes. This application note has detailed three distinct catalytic approaches—photoelectrocatalytic TiO₂ nanotubes, platinum-modified TiO₂, and metal-free carbon nitride—each offering unique advantages for research and potential industrial implementation.

The photoelectrocatalytic system provides excellent charge separation efficiency through applied potential, enabling operation across a broad pH range and demonstrating enhanced reaction rates under inert atmosphere [1]. The platinized TiO₂ system offers a more conventional photocatalytic approach with enhanced activity through efficient electron scavenging [3]. Most notably, metal-free carbon nitride catalysts present a sustainable alternative with visible light responsiveness, eliminating metal leaching concerns while achieving exceptional conversion and selectivity under mild conditions [2].

For researchers implementing these methodologies, the choice of specific approach should consider available infrastructure, desired production scale, and sustainability priorities. Future development directions include advanced catalyst architectures for enhanced visible light absorption, hybrid systems combining multiple advantages, and integrated photoreactor designs for continuous operation. These photocatalytic methodologies represent significant progress toward environmentally benign pharmaceutical synthesis, reducing energy consumption and hazardous waste generation compared to conventional approaches.

References

- 1. Photoelectrocatalytic oxidation of 3 - pyridinemethanol to... [pubs.rsc.org]

- 2. Synthesis of Vitamin B3 through a Heterogeneous ... [pmc.ncbi.nlm.nih.gov]

- 3. Selective photocatalytic oxidation of this compound on ... [pubs.rsc.org]

- 4. Selective Photocatalytic Oxidation of Glycerol and 3 ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: TiO₂ Nanotubes for Selective Oxidation of 3-Pyridinemethanol to Vitamin B3

Introduction

The selective oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 (nicotinic acid) is a reaction of significant industrial importance, traditionally requiring high temperatures and toxic oxidants. Photoelectrocatalysis (PEC) using TiO₂ nanotubes presents an environmentally friendly alternative, operating in water at ambient temperature and pressure with molecular oxygen as the oxidant. These one-dimensional nanostructures enhance electron-hole separation, increase surface area, and improve mass transfer, leading to superior activity and selectivity compared to conventional TiO₂ powders. This document details standardized protocols for the synthesis, modification, and application of TiO₂ nanotube photoanodes for this selective oxidation, providing researchers and process development scientists with a foundation to implement and optimize this sustainable technology.

Technology Background

The industrial synthesis of vitamin B3, with an annual production of approximately 66,000 tons, typically involves the oxidation of 3-picoline at high temperatures (around 300 °C) over vanadium oxide catalysts [1] [2]. In contrast, the photoelectrocatalytic (PEC) route employs TiO₂ nanotube (TNT) photoanodes under mild UVA irradiation and a low applied bias. This process combines heterogeneous photocatalysis with electrocatalysis, where the external potential significantly reduces the recombination of photogenerated electron-hole pairs, thereby boosting the reaction yield [1] [3].

A key advantage of this PEC system is its ability to steer selectivity towards valuable partial oxidation products instead of complete mineralization. The presence of noble metal nanoparticles on the TNTs can further modulate surface reactions, favoring the formation of the desired aldehyde and acid over deeper oxidation to CO₂ [1]. This method successfully translates a traditionally harsh industrial process into a green and sustainable synthesis.

Material Synthesis Protocols

Substrate Preparation and Anodization

This protocol describes the fabrication of pristine TiO₂ nanotube arrays on a titanium substrate via anodic oxidation [1] [3].

- Materials: Titanium plate (≥99.5% purity, 0.1-1.0 mm thick), Acetone, Ethanol, NH₄F (≥98%), Ethylene Glycol (≥99%), HF (48%), HNO₃ (65%).

- Equipment: DC power supply, Two-electrode electrochemical cell (Ti plate as anode, Pt foil as cathode), Ultrasonic bath, Oven.

Procedure:

- Ti Plate Pretreatment: Cut Ti plate to desired dimensions (e.g., 5 cm × 8 cm). Mechanically polish surfaces sequentially with emery papers (800 to 1500 grit). Sonicate for 10 minutes each in acetone, ethanol, and deionized water to remove organic residues and particles.

- Chemical Etching: Immerse the polished plate in a solution containing 4% HF, 31% HNO₃, and 65% H₂O (w/w) for 30 seconds to remove the native oxide layer. Rise thoroughly with deionized water and dry.

- Electrolyte Preparation: Dissolve 0.3% (w/w) NH₄F in a mixture of 98% ethylene glycol and 2% water (v/v). Stir until completely dissolved.

- Anodic Oxidation: Place the pretreated Ti plate (anode) and a Pt counter electrode (cathode) in the electrolyte, ensuring a fixed distance (e.g., 2 cm). Apply a constant DC voltage of 32 V to 60 V for a duration ranging from 10 minutes to 5 hours at room temperature. Longer times and higher voltages generally produce longer nanotubes.

- Post-treatment: After anodization, remove the plate, rinse with copious deionized water, and dry in air. To crystallize the amorphous TiO₂ nanotubes into the photoactive anatase phase, anneal the sample in a muffle furnace at 450-500 °C for 2 hours in air.

Noble Metal Modification

Loading with Pt, Au, or Pd nanoparticles enhances charge separation and can influence product selectivity [1].

- Materials: H₂PtCl₆, HAuCl₄, PdCl₂, Na₂SO₄.

- Equipment: Electrochemical workstation, Three-electrode cell.

Procedure:

- Solution Preparation: Prepare a 2 mM solution of the desired metal precursor (e.g., H₂PtCl₆) in 0.1 M Na₂SO₄.

- Electrodeposition: Assemble a standard three-electrode system with the TNT photoanode as the working electrode, Ag/AgCl as reference, and Pt foil as counter. Immerse the electrode in the metal precursor solution.

- Apply a constant potential of -0.8 V (vs. Ag/AgCl) for 30 seconds under UVA illumination to facilitate the photoelectrodeposition of metal nanoparticles onto the TNT surfaces.

- Remove the electrode, rinse gently with deionized water, and dry. Bimetallic loadings can be achieved by sequential deposition from different metal precursor solutions [1].

Oxidation Reaction Setup and Optimization

Standard Photoelectrocatalytic (PEC) Reaction

This protocol outlines the standard procedure for conducting the selective oxidation reaction [1] [3].

- Materials: this compound, Na₂SO₄ (electrolyte).

- Equipment: Three-electrode photoelectrochemical reactor, UVA light source (e.g., 365 nm, 500 W), Potentiostat, Magnetic stirrer/hotplate, Water circulation system for temperature control, HPLC system for analysis.

Procedure:

- Reaction Mixture: Prepare a 0.5 - 1.0 mM aqueous solution of this compound. Add Na₂SO₄ as a supporting electrolyte at a concentration of 5 mM.

- Reactor Assembly: Place 150 mL of the reaction solution in the PEC reactor. Assemble the three-electrode system:

- Working Electrode: The prepared TNT photoanode.

- Counter Electrode: Pt foil.

- Reference Electrode: Ag/AgCl (3 M KCl).

- Reaction Conditions:

- Apply a constant anodic potential of +0.5 V vs. Ag/AgCl.

- Begin UVA irradiation.

- Maintain a constant stirring speed of 400 rpm or higher to ensure efficient mass transport.

- Conduct reactions at room temperature.

- Sampling and Analysis: Periodically withdraw aliquots from the reactor. Filter through a 0.22 μm membrane and analyze by HPLC to monitor the conversion of this compound and the formation of products (3-pyridinemethanal and vitamin B3). Total Organic Carbon (TOC) analysis can be used to assess mineralization.

Key Optimization Parameters

Performance is highly dependent on reaction conditions. The table below summarizes the effects of critical parameters and their optimized ranges based on experimental data [1] [3].

Table 1: Optimization of Photoelectrocatalytic Oxidation Parameters

| Parameter | Effect on Reaction | Optimal Value or Range | Notes |

|---|---|---|---|

| Applied Potential | Increases activity by reducing e⁻/h⁺ recombination; very high potentials may reduce selectivity. | +0.5 V vs. Ag/AgCl | A balance between activity and selectivity. |

| pH | PEC can operate in a wide pH range (2-12). | Neutral (pH ~7) | Reported to give high conversion and selectivity to Vitamin B3 [3]. |

| Na₂SO₄ Concentration | Higher conductivity increases current and activity. | ≥ 5 mM | Lower concentrations (e.g., 1 mM) favor 3-pyridinemethanal selectivity but reduce activity. |

| Stirring Speed | Enhances mass transport of reactant to the electrode surface. | ≥ 400 rpm | Directly improves both reaction rate and selectivity towards the aldehyde. |

| Atmosphere | Influences the reaction pathway. | O₂ or N₂ | Reactions in N₂ are faster, but O₂ is the green oxidant. The aldehyde can be reduced at the cathode. |

Performance and Characterization

Catalyst Characterization

Rigorous characterization is essential to link structure with function.

- XRD: Confirms the crystalline phase (anatase is most active). Peak intensity correlates with crystallinity and nanotube length [3].

- SEM: Used to analyze nanotube morphology (length, diameter, wall thickness). Well-defined, continuous nanotubes are ideal [1] [3].

- XPS: Determines surface chemical composition and oxidation states of TiO₂ and any deposited noble metals [1].

- Photocurrent Measurement: Evaluates the photoelectrical response of the anode under irradiation. Higher photocurrent densities generally indicate more efficient charge separation and correlate with higher PEC activity [1] [3].

Activity and Selectivity Data

The performance of various TiO₂ nanotube-based photoanodes is summarized below.

Table 2: Performance of Different TiO₂ Nanotube Photoanodes in this compound Oxidation

| Photoanode Type | Conversion | Selectivity to 3-Pyridinemethanal | Selectivity to Vitamin B3 | Key Findings |

|---|---|---|---|---|

| Pristine TNTs [3] | High (Condition-dependent) | ~50% (at low Na₂SO₄) | High at pH 7 | Performance highly tunable via reaction parameters. |

| Pt-Loaded TNTs [1] | Enhanced | Influenced | Influenced | Improves charge separation; can steer selectivity. |

| Au-Loaded TNTs [1] | Enhanced | Influenced | Influenced | Positive effect under UVA/Visible light. |

| Pd-Loaded TNTs [1] | Enhanced | Influenced | Influenced | Increases selectivity to high-value products. |

| Pt/Pd Bimetallic [1] | Highest | -- | -- | Synergistic effect, often shows superior activity. |

Implementation Workflow

The following diagram illustrates the logical sequence and decision points for implementing this technology, from material synthesis to reaction optimization.

Practical Notes and Troubleshooting

- Crystallinity is Key: Always anneal TNTs to the anatase phase. Amorphous tubes show negligible activity.

- Mass Transport: Inefficient stirring is a common cause of low yield and selectivity. Always optimize stirring speed.

- Electrode Stability: Ensure good electrical contact between the Ti substrate and the external circuit. Avoid physical abrasion of the nanotube layer.

- Light Uniformity: Position the light source and reactor to ensure uniform illumination of the entire photoanode surface.

- Comparison with Other Methods: The PEC method significantly outperforms standalone photocatalysis (PC) or electrocatalysis (EC) for this reaction, achieving higher conversion and selectivity, and operable over a wider pH range [3].

- Alternative Materials: For purely photocatalytic applications (without applied bias), high-surface-area TiO₂ nanowires (e.g., ~300 m²/g) synthesized hydrothermally have also shown excellent selectivity (up to ~90% for 3-pyridinemethanal + Vitamin B3) [4].

Conclusion

The use of TiO₂ nanotube photoanodes in a photoelectrocatalytic system provides a robust, efficient, and environmentally benign route for the selective oxidation of this compound to high-value derivatives like Vitamin B3. The protocols outlined herein offer a reliable foundation for research and development. Further optimization, particularly in noble metal composition and reactor engineering, can push the boundaries of performance toward industrial application.

References

- 1. Partial photoelectrocatalytic oxidation of 3- ... [sciencedirect.com]

- 2. Partial photocatalytic oxidations of this compound and ... [sciencedirect.com]

- 3. Photoelectrocatalytic oxidation of this compound to 3- ... [pubs.rsc.org]

- 4. TiO 2 nanowires used for selective photocatalytic oxidation ... [link.springer.com]

Application Notes: Photoelectrocatalytic Oxidation of 3-Pyridinemethanol to 3-Pyridinemethanal and Vitamin B3

Introduction and Principle

Photoelectrocatalysis (PEC) combines the principles of heterogeneous photocatalysis and electrocatalysis. When a semiconductor photoanode (like TiO₂) is illuminated with light of energy greater than its bandgap, electron-hole pairs are generated. Applying an external bias potential hinders the recombination of these charge carriers, significantly improving the reaction efficiency compared to photocatalytic (PC) or electrocatalytic (EC) methods alone. This synergy makes PEC an environmentally friendly technology for performing selective organic oxidations under mild conditions [1] [2].

The PEC oxidation of 3-pyridinemethanol is a key reaction for synthesizing high-value compounds, primarily 3-pyridinemethanal and Vitamin B3 (nicotinic acid), the latter being an essential vitamin with large-scale production needs [1] [2]. This process utilizes water as a solvent, molecular oxygen (or simply water) as an oxidant, and UVA light at ambient temperature and pressure, presenting a greener alternative to traditional industrial syntheses that require high temperatures and toxic oxidants [2] [3].

Experimental Protocols

Synthesis of Nanotube-Structured TiO₂ Photoanodes

The performance of the PEC process is highly dependent on the morphology and structure of the photoanode. Anodically grown TiO₂ nanotubes (Ti/TiO₂-NT) are the most commonly used and effective architecture due to their high surface area and excellent electron transport properties [1] [2].

Detailed Protocol:

- Substrate Preparation: Cut a titanium (Ti) plate (e.g., 8.0 cm × 5.0 cm × 0.10 cm). Polish the surface successively with emery papers of increasing fineness (e.g., from 800 to 1500 grit). Clean the plate by sonication in acetone, ethanol, and deionized water (10 minutes in each solvent). Finally, chemically etch the plate in a solution containing 4% HF, 31% HNO₃, and 65% H₂O (w/w) for 30 seconds, followed by washing and drying [2].

- Electrolyte Preparation: Prepare an electrolyte solution of ethylene glycol containing 0.3% (w/w) NH₄F and 2% (v/v) deionized water [1] [2].

- Anodic Oxidation: Use a two-electrode system with the cleaned Ti plate as the anode and a suitable counter electrode (e.g., platinum). Apply a constant DC voltage (e.g., 32 V to 60 V) for a specific duration (e.g., 10 minutes to 6 hours) to grow nanotubes. The length of the nanotubes increases with anodization time [1] [2].

- Post-treatment: After anodization, wash the electrode with water and subject it to a thermal treatment (e.g., annealing at 450-500 °C for 2 hours in air) to convert the amorphous TiO₂ to the crystalline anatase phase, which is crucial for high photocatalytic activity [2].

Noble Metal Modification of Photoanodes

Loading noble metals (e.g., Pt, Au, Pd) onto the TiO₂ nanotubes can further enhance PEC performance by acting as electron scavengers, thereby promoting charge separation [4] [2].

Detailed Protocol (Electrochemical Deposition):

- Prepare a solution of the desired metal salt (e.g., H₂PtCl₆, HAuCl₄, or PdCl₂).

- Immerse the prepared Ti/TiO₂-NT photoanode in the solution.

- Apply a cathodic potential or use galvanostatic deposition to reduce the metal ions onto the surface of the TiO₂ nanotubes, forming nanoparticles [2].

- The amount of metal loading can be controlled by varying the deposition time or the concentration of the metal salt solution.

Standard Photoelectrocatalytic Reaction Setup

Detailed Protocol:

- Reactor Configuration: Use a three-electrode electrochemical cell equipped with a quartz window for illumination.

- Reaction Mixture: Prepare an aqueous solution of 0.5 mM this compound with 5 mM Na₂SO₄ as the supporting electrolyte. The initial pH can be adjusted as needed [2].

- Reaction Conditions:

- Light Source: UVA light (e.g., fluorescent lamps, 365 nm).

- Applied Bias: Typically +0.5 V vs. Ag/AgCl.

- Atmosphere: Air, Oxygen, or Nitrogen atmosphere can be used. Reactions under N₂ atmosphere have been reported to be faster than in O₂ for some systems [1].

- Stirring: Maintain a stirring speed of at least 400 rpm to ensure efficient mass transport [1].

- Analysis: Monitor the reaction progress and product distribution using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) [2].

The following graph illustrates the experimental workflow for the photoelectrocatalytic oxidation of this compound.

Key Performance Data and Optimization

The tables below summarize critical parameters and their impact on the PEC oxidation of this compound, helping to guide optimization.

Table 1: Influence of Key Operational Parameters on PEC Performance [1]

| Parameter | Effect on Conversion (Activity) | Effect on 3-Pyridinemethanal Selectivity | Optimal Condition / Note |

|---|---|---|---|

| Applied Potential | Increases with higher potential | Decreases with higher potential | Optimal balance at +0.5 V vs. Ag/AgCl |

| Na₂SO₄ Concentration | Increases with higher concentration | Increases with lower concentration | 5 mM is typically sufficient |

| Solution pH | Active in a wide pH range (2-12) | Varies with pH | Highest conversions & selectivities to Vitamin B3 at pH 7 |

| Stirring Speed | Increases | Increases | Minimum 400 rpm recommended |

| Atmosphere (N₂ vs O₂) | Faster in N₂ atmosphere | - | N₂ can be used, which is favorable for oxidation |

Table 2: Comparison of Anode Modifications and Their Performance [4] [2]

| Photoanode Type | Key Feature | Reported Performance / Advantage |

|---|---|---|

| Ti/TiO₂-NT (Baseline) | Long nanotubes, anatase phase | Foundational activity; longer tubes yield higher photocurrent [1] |

| Pt/TiO₂-NT | Pt acts as an efficient electron scavenger | Significant activity and product yield improvement [4] [2] |

| Au/TiO₂-NT | - | Improves activity and influences product distribution [2] |

| Pd/TiO₂-NT | - | Improves activity and influences product distribution [2] |

| Pt on Alkaline-treated TiO₂ | Combination of high surface area and charge separation | Exhibits a further increase in activity after Pt loading [4] |

Troubleshooting and Best Practices

- Low Conversion: Ensure the anatase phase is formed by proper annealing. Check the light intensity and the electrical contact to the photoanode. Verify that the applied bias is sufficient to separate charge carriers.

- Poor Selectivity: Avoid conditions that lead to over-oxidation. Using a lower applied potential or a noble metal-modified anode can help direct the selectivity towards the desired intermediate (3-pyridinemethanal) or final product (Vitamin B3) [1] [2].

- Catalyst Stability: Ti/TiO₂-NT photoanodes are generally stable and resistant to photocorrosion. Noble metal-loaded catalysts have shown good thermal stability up to at least 400°C [4] [2].

Conclusion

The photoelectrocatalytic oxidation of this compound using TiO₂ nanotube array photoanodes is a robust and efficient method for the green synthesis of 3-pyridinemethanal and Vitamin B3. The process can be significantly optimized by tuning operational parameters such as applied potential, electrolyte concentration, and pH. Furthermore, modifying the TiO₂ nanotubes with noble metals like Pt is a highly effective strategy for enhancing both reaction activity and product yield. This PEC protocol offers a sustainable alternative to conventional high-temperature industrial synthesis routes.

References

- 1. Photoelectrocatalytic oxidation of 3 - pyridinemethanol to... [pubs.rsc.org]

- 2. Partial photoelectrocatalytic oxidation of 3- ... [sciencedirect.com]

- 3. Partial photocatalytic oxidations of this compound and ... [sciencedirect.com]

- 4. Selective photocatalytic oxidation of this compound on ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: 3-Pyridinemethanol as Ligand in Coordination Polymers

Introduction

3-Pyridinemethanol (3-PyMe) represents a versatile bridging ligand that has gained significant attention in the construction of coordination polymers and metal-organic frameworks (MOFs). This nitrogen-oxygen donor ligand exhibits diverse coordination modes and has been employed to create materials with interesting structural features and functional properties. The presence of both pyridyl nitrogen and hydroxyl oxygen donor atoms allows for rich coordination chemistry with various metal ions, enabling the formation of extended networks with potential applications in catalysis, sensing, and drug development. These application notes provide a comprehensive reference for researchers and scientists seeking to utilize this compound in the rational design of coordination polymers, with emphasis on practical synthetic methodologies, structural characterization techniques, and functional property evaluation.

The flexible coordination behavior of this compound, coupled with its ability to form hydrogen bonds through the hydroxyl group, facilitates the creation of multidimensional architectures with tunable porosity and functionality. Recent studies have demonstrated its particular utility in constructing Hofmann-type frameworks that exhibit stimuli-responsive properties such as spin crossover (SCO) behavior [1]. This document consolidates the most current research findings and experimental protocols to support efficient translation of these materials into practical applications, particularly in pharmaceutical development where metal-organic hybrids show promise for drug delivery systems and bioactive materials.

Coordination Behavior & Structural Diversity

Structural Roles of this compound

This compound serves multiple structural roles in coordination polymers, acting as either a terminal ligand or bridging connector between metal centers. The ligand can coordinate through its pyridyl nitrogen atom alone, or employ both nitrogen and oxygen atoms to bridge metal ions in different spatial arrangements. This versatility enables the formation of diverse structural motifs from one-dimensional chains to two-dimensional sheets and three-dimensional frameworks:

- Monodentate coordination: this compound binds through pyridyl nitrogen only, as observed in monomeric complexes like [CuCl₂(3PM)₄] and [Cu(2-nitrobenzoato)₂(3PM)₂(H₂O)₂] [2]

- Bridging μ-N,O mode: The ligand connects two metal centers through both nitrogen and oxygen atoms, forming extended chains as demonstrated in [CuX₂(μ-3PM)₂]ₙ compounds where X = trichloroacetate, dichloroacetate, 3-nitrobenzoate, and 3,5-dinitrobenzoate [2]

- Pillaring ligand: In two-dimensional Hofmann-type systems, this compound acts as a pillar between 2D tetracyanometallate layers, creating porous frameworks with interlayer spacing that can be tuned via substituents on the pyridine ring [1]

Representative Coordination Modes and Resulting Architectures

Table 1: Structural Diversity in this compound Coordination Polymers

| Metal Ion | Coordination Mode | Dimensionality | Structural Features | Reference |

|---|---|---|---|---|

| Cu(II) | μ-N,O bridging | 1D chain | Linear chains with carboxylate co-ligands | [2] |

| Cu(II) | μ-N,O bridging | 2D sheet | Grid-like networks with face-to-face π-stacking | [2] |

| Fe(II) | N-monodentate (pillar) | 2D layered | Hofmann-type frameworks with SCO behavior | [1] |

| Zn(II) | μ-N,O bridging | 1D chain | Benzoate-bridged zigzag chains | [2] |

| Cu(II) | Mixed μ-N,O & N-monodentate | 1D "accordion" chain | Unique structural motif with varying copper geometries | [2] |

The structural outcome of coordination polymer formation with this compound is influenced by multiple factors including metal ion geometry, counterion identity, solvent system, and synthetic conditions. The hydroxyl group of this compound frequently participates in hydrogen bonding interactions that stabilize the overall crystal packing, as demonstrated in the Fe(3PyMe)₂[M(CN)₄] series where intermolecular OH⋯OH interactions influence spin crossover properties [1]. These supramolecular contacts can significantly impact the physical properties and stability of the resulting materials.

Synthetic Methodologies

Homogeneous Solution Synthesis Protocol

Materials: this compound (≥98% purity), metal salts (nitrates, perchlorates, or chlorides), bridging ligands (tetracyanometallates for Hofmann-type frameworks), solvents (methanol, ethanol, acetonitrile, DMF), distilled/deionized water.

Synthesis of Fe(3PyMe)₂[M(CN)₄] Hofmann-Type Frameworks [1]:

- Step 1: Prepare separate solutions of Fe(II) salt (0.5 mmol in 10 mL methanol) and tetracyanometallate salt (0.5 mmol in 10 mL methanol)

- Step 2: Slowly layer the tetracyanometallate solution over the Fe(II) solution using a separating funnel

- Step 3: Carefully add a methanolic solution of this compound (1.0 mmol in 5 mL methanol) as a third layer

- Step 4: Allow the triplicate layers to diffuse slowly at room temperature for 7-14 days

- Step 5: Collect resulting crystals by filtration, wash with cold methanol, and air-dry

Critical Parameters:

- Oxygen-free conditions: Conduct synthesis under nitrogen or argon atmosphere to prevent oxidation of Fe(II) centers

- Solvent purity: Use anhydrous, degassed solvents to prevent hydrolysis and oxidation

- Concentration control: Maintain metal:ligand ratio of 1:2 for optimal pillared structure formation

- Crystal growth: Slow diffusion rates yield higher quality single crystals for structural characterization

One-Dimensional Chain Polymer Synthesis

Synthesis of [Cu(2-MeSnic)₂(μ-3PM)₂]ₙ (Representative 1D System) [2]:

- Step 1: Dissolve Cu(2-MeSnic)₂·H₂O (1.25 mmol) in warm methanol (20 mL) with stirring

- Step 2: Add this compound (5 mL, excess) dropwise to the stirring solution

- Step 3: Heat the reaction mixture at 50°C for 30 minutes with continuous stirring

- Step 4: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight

- Step 5: Collect fine blue microcrystals by vacuum filtration, wash with cold methanol, and dry in vacuo

- Expected yield: ~85% based on copper precursor

Quality Control Checkpoints:

- Color verification: Product should exhibit uniform blue coloration; heterogeneous coloring suggests mixed phases

- Microscopy: Examine crystal morphology under optical microscope for uniformity

- Solubility test: Product should be insoluble in common organic solvents, indicating polymeric nature

Metallosupramolecular Polymer Synthesis

The synthesis of advanced metallosupramolecular architectures follows two principal approaches [3]:

- Post-assembly polymerization: Pre-formed metallacycles or metallacages serve as cores for subsequent polymerization

- Post-polymerization assembly: Macroligands with polymer chains and coordination sites are synthesized first, followed by coordination-driven self-assembly into the final network structure

Table 2: Synthetic Conditions for this compound Coordination Polymers with Different Dimensionalities

| Dimensionality | Metal:Ligand Ratio | Preferred Solvent | Temperature Range | Reaction Time | Yield Range |

|---|---|---|---|---|---|

| 1D Chains | 1:2 | Methanol | Room temp - 50°C | 12-24 hours | 75-90% |

| 2D Sheets | 1:2 | Methanol/Water (3:1) | 60-70°C | 24-48 hours | 65-85% |

| 3D Hofmann-type | 1:2:1 (Fe:M:3PyMe) | Methanol | 4°C - Room temp | 7-14 days | 45-70% |

| Supramolecular Assemblies | 1:1.5 | DMF/Acetonitrile | 70-80°C | 48-72 hours | 60-80% |

Structural Characterization Techniques

X-Ray Diffraction Analysis

Single-Crystal XRD Protocol:

- Crystal selection: Choose well-formed single crystals (0.2-0.3 mm dimensions) under polarizing microscope

- Data collection: Mount crystal on diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at 100-150K

- Structure solution: Use direct methods with SHELXT or similar software package

- Refinement: Full-matrix least-squares refinement against F² with SHELXL

Key Structural Parameters to Evaluate:

- Coordination geometry: Distortion parameters for octahedral FeN₆ centers in SCO-active compounds

- Bond lengths: Fe-N bond lengths distinguishing high-spin (2.1-2.2 Å) and low-spin (1.9-2.0 Å) states

- Interlayer spacing: Distance between 2D Hofmann layers influenced by this compound pillars

- Hydrogen bonding: OH⋯OH and OH⋯N interactions stabilizing the supramolecular architecture

Spectroscopic Characterization

Infrared Spectroscopy:

- Prepare samples as KBr pellets (1-2% sample concentration)

- Scan range: 4000-400 cm⁻¹ with 4 cm⁻¹ resolution

- Key vibrational modes: ν(O-H) at 3200-3600 cm⁻¹ (broad), ν(C≡N) at 2100-2200 cm⁻¹ for cyanometallates, pyridyl ring vibrations at 1400-1600 cm⁻¹

Mössbauer Spectroscopy (for Iron Compounds):

- Collect spectra at variable temperatures (80-300 K) using ⁵⁷Co(Rh) source

- Critical parameters: Isomer shift (δ), quadrupole splitting (ΔEQ), and line width (Γ)

- Interpretation: Characteristic parameters for high-spin Fe(II) (δ ≈ 1.0 mm/s, ΔEQ ≈ 2.5-3.5 mm/s) and low-spin Fe(II) (δ ≈ 0.4-0.5 mm/s, ΔEQ ≈ 0.2-0.8 mm/s) states in SCO compounds [1]

Magnetic Susceptibility Measurements

SQUID Magnetometry Protocol:

- Sample preparation: Carefully pack polycrystalline sample (10-30 mg) in gelatin capsule

- Data collection: Apply DC field of 0.1 T over temperature range 2-400 K with heating/cooling rates of 1-2 K/min

- Data correction: Subtract diamagnetic contribution using Pascal's constants

- Analysis: Plot χₘT vs. T to identify spin crossover behavior, with χₘT values of ~3.5 cm³ mol⁻¹ K for high-spin Fe(II) and ~0.1 cm³ mol⁻¹ K for low-spin Fe(II)

Table 3: Characterization Techniques for this compound Coordination Polymers

| Technique | Structural Information | Experimental Conditions | Key Parameters |

|---|---|---|---|

| Single-Crystal XRD | Molecular structure, coordination geometry | 100-150K, Mo Kα radiation | Bond lengths, angles, torsion angles |

| Powder XRD | Phase purity, structural assignment | Room temperature, Cu Kα radiation | 2θ positions, relative intensities |

| IR Spectroscopy | Ligand coordination mode, functional groups | KBr pellets, 4 cm⁻¹ resolution | CN stretch, OH vibrations, pyridyl modes |

| Raman Spectroscopy | Local symmetry, metal-ligand bonds | 785 nm laser, low power | Low-frequency metal-ligand vibrations |

| Mössbauer Spectroscopy | Oxidation state, spin state, local environment | 80-300K, ⁵⁷Co source | Isomer shift, quadrupole splitting |

| SQUID Magnetometry | Magnetic properties, spin crossover | 2-400K, 0.1T field | χₘT, hysteresis width, transition temperature |

Functional Properties & Applications

Spin Crossover Behavior

The Fe(3PyMe)₂[M(CN)₄] series (M = Ni, Pd, Pt) represents a particularly interesting class of coordination polymers exhibiting spin crossover (SCO) behavior [1]. This thermochromic phenomenon involves a reversible transition between high-spin (HS) and low-spin (LS) states at the Fe(II) centers, induced by temperature changes, pressure, or light irradiation:

- Transition characteristics: Abrupt spin transitions with narrow thermal hysteresis (~2 K width)

- SCO probabilities: Vary with tetracyanometallate component: Ni (53%) > Pd (23%) > Pt (11%)

- Structural correlation: The degree of distortion in the FeN₆ coordination polyhedron determines SCO feasibility, with highly distorted geometries inhibiting the HS→LS transition

- Interlayer interactions: Intermolecular OH⋯OH hydrogen bonding in the interlayer region significantly influences SCO properties

The cooperativity between SCO centers depends on the structural rigidity and supramolecular contacts within the framework, with stronger intermolecular interactions leading more cooperative transitions with sharper thermal profiles.

Application in Drug Development

This compound-based coordination polymers show significant potential in pharmaceutical applications due to their:

- Bioactive metal centers: Controlled release of therapeutic metal ions (Zn²⁺, Cu²⁺) with antimicrobial or anti-inflammatory properties

- Drug loading capacity: Tunable porosity for encapsulation of drug molecules, with pore sizes modulated by metal selection and pillar length

- Stimuli-responsive release: SCO-active frameworks that can release encapsulated drugs in response to temperature changes

- Enhanced stability: Improved thermal and chemical stability compared to pure organic pharmaceuticals

For anti-inflammatory applications, copper(II) complexes with this compound and non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen have demonstrated synergistic effects, combining the pharmacological activity of both components [2].

Application Notes & Practical Considerations

Troubleshooting Common Synthetic Issues

- Low crystalline yield: Reduce nucleation sites by using cleaner glassware and filtered solutions; implement slower diffusion rates or temperature gradients

- Mixed phases: Optimize metal:ligand stoichiometry and verify reagent purity; use single solvent systems rather than mixtures for initial screening

- Oxidation of Fe(II) centers: Implement rigorous Schlenk techniques with oxygen-scrubbing solution; add reducing agents (ascorbic acid) as stabilizers

- Poor SCO properties: Modify synthesis conditions to reduce crystal defects; incorporate electron-donating substituents on pyridine ring to strengthen ligand field

Scale-Up Considerations

Laboratory-scale synthesis (50-100 mg) typically employs diffusion methods that are impractical for larger-scale production. For gram-scale synthesis:

- Adapt to solvothermal methods: Utilize pressurized vessels at 80-120°C with ethanol/water mixtures

- Implement slow addition: Use syringe pumps to add ligand solution to metal solution over 4-6 hours with vigorous stirring

- Optimize recovery: Include centrifugation and Soxhlet extraction steps to remove unreacted materials and solvent inclusions

Stability and Storage Guidelines

- Thermal stability: Most this compound coordination polymers are stable to 150-200°C; characterize by TGA before application

- Solvent stability: Evaluate framework integrity after solvent exchange by PXRD; activate materials under vacuum at elevated temperatures

- Long-term storage: Keep in sealed containers with desiccant at 4°C; protect from light to prevent photodegradation

Graphical Overviews

Synthetic Workflow for this compound Coordination Polymers

Coordination Environments in this compound Complexes

Conclusion

This compound serves as a versatile scaffold for constructing diverse coordination polymers with tunable structural features and functional properties. The synthetic protocols outlined in these application notes provide researchers with reliable methodologies for preparing 1D chains, 2D sheets, and 3D frameworks, with particular emphasis on Hofmann-type materials exhibiting spin crossover behavior. The systematic characterization approaches ensure comprehensive evaluation of structural and electronic properties, enabling correlation between molecular structure and macroscopic functionality.

Future research directions should explore advanced applications of these materials in targeted drug delivery, heterogeneous catalysis, and molecular sensing. The incorporation of this compound ligands into multifunctional composites and hybrid materials represents another promising avenue for development. By adhering to the protocols and considerations outlined in these application notes, researchers can accelerate the development of next-generation coordination polymers with enhanced performance characteristics for pharmaceutical and technological applications.

References

Application Note: Synthesis and Characterization of Spin Crossover Coordination Polymers Fe(3PyMe)₂[M(CN)₄]

Introduction

Spin crossover (SCO) materials represent a class of compounds that can switch between high-spin (HS) and low-spin (LS) states under external stimuli such as temperature, pressure, or light. This technical note details the current understanding of the synthesis and characterization of two-dimensional (2D) Hofmann-type coordination polymers, specifically the Fe(3PyMe)₂[M(CN)₄] series (where M = Ni, Pd, Pt and 3PyMe = 3-pyridinemethanol). These materials form a family of pillared 2D tetracyanometallates with promising bistability for molecular electronics and sensor applications [1]. The geometry of the iron atom's coordination polyhedron is critical, as a highly distorted geometry can inhibit the HS to LS transition [1]. This document provides researchers with a consolidated guide to the reported synthetic approaches, key properties, and experimental characterization techniques for these SCO frameworks.

Synthesis and Experimental Protocols

General Synthesis Principles

The Fe(3PyMe)₂[M(CN)₄] compounds belong to the class of Hofmann-type 2D coordination polymers. Their structure consists of inorganic layers of Fe²⁺ ions bridged by tetracyanometallate ligands [M(CN)₄]²⁻, which are further pillared by organic this compound (3PyMe) ligands in the axial positions [1].

While a precise, step-by-step "recipe" for Fe(3PyMe)₂[M(CN)₄] is not publicly detailed, the synthesis generally involves a self-assembly reaction between an iron(II) salt, a tetracyanometallate salt, and the 3PyMe ligand in a suitable solvent system. The following workflow generalizes the synthesis and characterization process based on standard practices for related Hofmann-type frameworks.

Key Synthesis Considerations

- Metal-to-Ligand Stoichiometry: The general formula Fe(L)₂[M(CN)₄] suggests a 1:2:1 molar ratio of Fe²⁺ : 3PyMe : [M(CN)₄]²⁻ is required for correct framework formation [2].

- Solvent System: Based on analogous systems, the reaction likely proceeds in a mixed solvent (e.g., water and a water-miscible alcohol) to ensure the solubility of both the inorganic precursors and the organic pillar [3].

- Reaction Conditions: Synthesis is typically carried out at room temperature or mildly elevated temperatures with constant stirring over several hours to days to facilitate slow crystal growth and framework ordering.

- Anaerobic Handling: Given the sensitivity of Fe²⁺ to oxidation, all synthetic procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) to maintain the iron in the +2 oxidation state and ensure proper SCO behavior [4].

Characterization and Performance Data

Structural and Magnetic Characterization

A multi-technique approach is essential for confirming the structure and verifying the spin crossover behavior in the synthesized materials. The table below summarizes the key characterization techniques and their specific applications for this series.

Table 1: Essential Characterization Techniques for Fe(3PyMe)₂[M(CN)₄] SCO Polymers

| Technique | Application & Purpose | Key Observations for Fe(3PyMe)₂[M(CN)₄] |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Determine crystal structure and phase purity; monitor structural changes during spin transition [2]. | HS and LS phases crystallize in a triclinic unit cell (space group P-1). The HS→LS transition involves a unit cell volume contraction of ~6% [2]. |

| SQUID Magnetometry | Quantify magnetic susceptibility and directly observe the spin transition as a function of temperature [1] [2]. | Reveals a one-step SCO with a narrow thermal hysteresis of ~2 K. The transition probability follows the order Ni (53%) > Pd (23%) > Pt (11%) [1]. |

| Mössbauer Spectroscopy | Probe the local electronic environment of the Fe nucleus and distinguish between HS and LS states [1] [5]. | Provides direct evidence of HS and LS populations; used to confirm the spin state transition independent of magnetic measurements [5]. |

| Vibrational Spectroscopy (IR/Raman) | Monitor changes in metal-ligand bond strengths and coordination environment during spin transition [1] [2]. | Shifts in Fe-NC and C≡N vibration frequencies confirm the strengthening of bonds upon transition from HS to LS state [2]. |

| Differential Scanning Calorimetry (DSC) | Measure the enthalpy and entropy changes associated with the spin transition [2]. | Detects the exothermic/endothermic peaks corresponding to the LS→HS and HS→LS transitions, confirming the first-order nature of the transition. |

Material Performance and Properties

The functional properties of the Fe(3PyMe)₂[M(CN)₄] series are influenced by the choice of the tetracyanometallate ion and the resulting intermolecular interactions.

Table 2: Comparative SCO Properties of the Fe(3PyMe)₂[M(CN)₄] Series

| Property | Fe(3PyMe)₂[Ni(CN)₄] | Fe(3PyMe)₂[Pd(CN)₄] | Fe(3PyMe)₂[Pt(CN)₄] |

|---|---|---|---|

| SCO Probability | 53% [1] | 23% [1] | 11% [1] |

| Transition Temperature (T₁/₂) | Follows order Ni < Pd < Pt for typical analogues [1] | Information missing | Information missing |

| Hysteresis Width | ~2 K [1] | ~2 K [1] | ~2 K [1] |

| Critical Interaction | Intermolecular OH⋯OH hydrogen bonding in the interlayer region is a key structural factor influencing SCO [1]. | ||

| Cooperative Effects | The strength of the Fe–NC bond, dictated by the electron density on the σ orbital of the equatorial CN ligand, is a dominant factor [2]. |

The following diagram illustrates the key factors that govern the spin crossover behavior in these materials, as identified in the research.

Troubleshooting and Technical Notes

- Absence of SCO Transition: If the synthesized material does not exhibit SCO, the most probable cause is a highly distorted coordination geometry around the iron center, which can prevent the transition [1]. Verify the structural integrity via PXRD.

- Incomplete or Broad Transition: This is often related to sample heterogeneity or particle size effects. Nanostructured samples of analogous compounds show broadened, second-order transitions at lower temperatures compared to bulk crystals [3]. Ensure consistent crystal growth conditions.

- Handling of Fe–S Clusters (Analogous Systems): While not directly applicable to this cyanide-based system, research on iron-sulfur clusters in enzymes highlights a critical general principle: the Fe–S cluster structure is highly sensitive to oxygen and redox conditions [4]. This underscores the importance of strict anaerobic techniques when handling sensitive iron complexes.

Conclusion